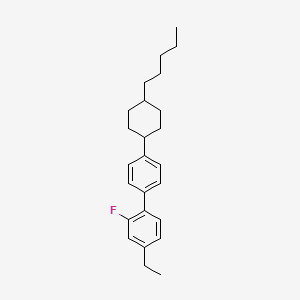

trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

Description

trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl is a biphenyl-based liquid crystal compound characterized by its distinct substituent arrangement. The molecule consists of a biphenyl core with a trans-configured 4-pentylcyclohexyl group at the 4'-position, an ethyl group at the 4-position, and a fluorine atom at the 2-position of the second phenyl ring. Its molecular formula is C25H33F, with a molecular weight of 352.53 g/mol . The trans configuration of the cyclohexyl substituent enhances molecular rigidity, while the fluorine atom introduces polarity, influencing mesophase behavior and thermal stability. Biphenyl derivatives are widely studied for their liquid crystalline properties, particularly in display technologies, due to their stable nematic phases and low viscosity .

Properties

CAS No. |

83171-54-4 |

|---|---|

Molecular Formula |

C25H33F |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-ethyl-2-fluoro-1-[4-(4-pentylcyclohexyl)phenyl]benzene |

InChI |

InChI=1S/C25H33F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h10,13-18,20-21H,3-9,11-12H2,1-2H3 |

InChI Key |

KOACYBYJGMVDEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

- Formation of the biphenyl core with selective substitution.

- Introduction of the fluorine atom at the 2-position of one phenyl ring.

- Attachment of the ethyl group at the 4-position.

- Coupling of the trans-4-pentylcyclohexyl substituent at the 4'-position of the other phenyl ring.

These steps often employ organometallic intermediates, Friedel-Crafts acylation, Grignard reactions, and catalytic hydrogenation.

Detailed Stepwise Synthesis

Based on patent literature and research findings, a representative synthetic route includes the following key steps:

| Step | Reaction Description | Reagents and Conditions | Yield and Purity |

|---|---|---|---|

| 1 | Preparation of 4-bromo-2-fluorobiphenyl | Bromination and fluorination of biphenyl derivatives under controlled conditions | High regioselectivity achieved |

| 2 | Formation of Grignard reagent from 4-bromo-2-fluorobiphenyl | Magnesium turnings in diethyl ether under nitrogen atmosphere, initiated with iodine crystal | Efficient formation with vigorous reflux |

| 3 | Addition of 4-n-pentylcyclohexanone to Grignard reagent | Slow addition over 30 minutes, stirring at room temperature | 61.2% theoretical yield; product isolated as pale yellow crystals |

| 4 | Dehydration to form 1-(2-fluoro-4-biphenylyl)-4-n-pentylcyclohex-1-ene | Treatment with phosphorus pentoxide in toluene at room temperature | 88% theoretical yield; 99.5% purity by gas-liquid chromatography (GLC) |

| 5 | Catalytic hydrogenation to reduce cyclohexene to cyclohexyl | 5% palladium on charcoal catalyst, hydrogen atmosphere at 40°C | Mixture of cis/trans isomers obtained; isomer ratio controlled by reaction conditions |

| 6 | Alkylation to introduce ethyl group at 4-position | Sodium hydride in dimethylformamide (DMF), heating at 60°C for 20 hours | Product purity 99.8% by GLC; melting point 46.5-48°C |

| 7 | Final purification and crystallization | Recrystallization from suitable solvents such as ethanol or petroleum ether | High purity crystalline product obtained |

Reaction Mechanisms and Considerations

- Grignard Formation and Addition: The formation of the Grignard reagent from 4-bromo-2-fluorobiphenyl is critical for nucleophilic addition to the ketone (4-n-pentylcyclohexanone), forming the corresponding alcohol intermediate.

- Dehydration: Phosphorus pentoxide facilitates the elimination of water to form the cyclohexene derivative, which is a key intermediate for further hydrogenation.

- Hydrogenation: Catalytic hydrogenation saturates the cyclohexene ring to the cyclohexyl ring, with control over cis/trans isomer ratios impacting the final product's stereochemistry.

- Alkylation: The introduction of the ethyl group is achieved via alkylation under basic conditions, requiring careful temperature and time control to avoid side reactions.

Data Table Summarizing Key Preparation Steps

| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-bromo-2-fluorobiphenyl | Bromine, fluorinating agents | Controlled temperature | High | - | Regioselective substitution |

| 2 | Grignard reagent | Mg, diethyl ether, iodine | Nitrogen atmosphere, reflux | - | - | Initiation critical |

| 3 | 1-(2-fluoro-4-biphenylyl)-4-n-pentylcyclohexanol | 4-n-pentylcyclohexanone | Room temp, 30 min addition | 61.2 | - | Crystalline intermediate |

| 4 | 1-(2-fluoro-4-biphenylyl)-4-n-pentylcyclohexene | P2O5, toluene | Room temp, 4 h | 88 | 99.5 | Dehydration step |

| 5 | 2-fluoro-4-(4-n-pentylcyclohexyl)biphenyl | Pd/C, H2, 40°C | Hydrogenation | - | - | Cis/trans isomer mixture |

| 6 | trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | NaH, DMF | 60°C, 20 h | - | 99.8 | Alkylation step |

| 7 | Final purified product | Recrystallization solvents | Variable | - | >99 | High purity crystalline form |

Research Findings and Optimization Notes

- The regioselectivity of fluorine and ethyl group placement is crucial for the desired compound's properties and is achieved through selective halogenation and Friedel-Crafts type reactions.

- The stereochemistry of the cyclohexyl substituent (trans configuration) is controlled during hydrogenation and purification steps, affecting the compound's physical behavior.

- Reaction times and temperatures are optimized to maximize yield while minimizing side products.

- Purification by recrystallization and chromatographic techniques ensures high purity (>99%) suitable for applications in liquid crystal technologies.

- The multi-step synthesis requires careful handling of moisture-sensitive reagents (e.g., Grignard reagents, sodium hydride) and inert atmosphere conditions to prevent degradation.

Chemical Reactions Analysis

Suzuki Coupling for Biphenyl Core Formation

The biphenyl framework is typically constructed through palladium-catalyzed coupling of halogenated benzene derivatives with boronic acids. Reaction conditions include:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

-

Base : Sodium carbonate

-

Solvent : 1,2-dimethoxyethane/water mixtures

Functional Group Installation

Post-biphenyl formation, fluorination and cyclohexyl substitution are introduced. The 2-fluoro substituent enhances polarity and reactivity, while the pentylcyclohexyl group influences hydrophobicity and molecular shape .

Oxidation Reactions

The cyclohexyl moiety undergoes oxidation to yield alcohols, ketones, or carboxylic acids depending on reaction severity. For example:

| Oxidizing Agent | Products |

|---|---|

| Mild oxidizers | Cyclohexanol derivatives |

| Strong oxidizers | Cyclohexanoic acid derivatives |

| This reactivity is critical for functionalizing the compound in medicinal chemistry applications. |

Substitution Reactions

The fluorine atom at position 2 participates in nucleophilic aromatic substitution due to its activating nature. Potential reactions include:

-

Amination : Replacement of fluorine with amino groups.

-

Alkylation : Introduction of alkyl substituents via SNAr mechanisms.

Thermal Phase Transitions

The trans-cyclohexyl configuration and fluorination influence phase behavior. Transition temperatures for analogous compounds show:

| Phase Transition | Temperature Range (°C) |

|---|---|

| Crystalline → Smectic C | 33.0 – 142.0 |

| Smectic C → Nematic | Up to 137.0 |

| Nematic → Isotropic | 142.0 – 446.1 |

| These properties are vital for liquid crystal applications . |

Stability and Handling

Physical properties dictate handling protocols:

Scientific Research Applications

Chemistry

In the field of chemistry, trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new compounds with desirable properties .

Biology

The compound has potential applications in biological research as a probe for studying molecular interactions. Its structure may facilitate binding with specific biological targets such as enzymes or receptors, making it useful in biochemical assays . For example, it could be employed to investigate mechanisms of action in drug discovery processes.

Medicine

In medicinal chemistry, this compound may play a role in designing molecules with specific biological activities. Its ability to interact with biological systems could lead to the development of new therapeutic agents targeting various diseases .

Material Science

The compound is also significant in material science, particularly in the production of advanced materials such as liquid crystals and polymers. Its unique structure contributes to the stability and performance characteristics of these materials, making it valuable for applications in electronics and display technologies .

Mechanism of Action

The mechanism of action of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, the following table compares it with analogous compounds from the literature:

Key Findings:

In contrast, 3,4-difluoro derivatives (e.g., 134412-17-2) exhibit higher polarity and broader nematic ranges due to enhanced molecular anisotropy .

Alkyl Chain Influence: The 4-pentylcyclohexyl group in the target compound increases molecular weight and enhances thermal stability compared to shorter-chain analogs like 84540-37-4 (propylcyclohexyl). Longer alkyl chains improve solubility in nonpolar solvents but may reduce clearing temperatures due to increased flexibility .

Ethyl vs. Propyl Substituents :

- The ethyl group at the 4-position provides steric bulk without significantly increasing viscosity, unlike propyl or pentyl chains (e.g., 89356-09-2). This balance is critical for optimizing response times in liquid crystal displays .

Thermal Behavior :

- While direct thermal data for the target compound is unavailable, structurally similar compounds with fluorine and cyclohexyl groups (e.g., 81793-59-1) exhibit retention times around 32–33 minutes in chromatographic analyses, suggesting moderate polarity and compatibility with standard LC phases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to bond biphenyl moieties. Stereoselectivity is influenced by the trans-configuration of the cyclohexyl substituent, which is stabilized by steric hindrance minimization during ring closure. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., THF vs. DMF) critically affect yield and purity. Chromatographic purification (silica gel, hexane/EtOAc gradients) is recommended to isolate the trans-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine substitution patterns, while NMR resolves ethyl and pentyl chain conformations.

- X-ray Crystallography : Determines absolute stereochemistry, as demonstrated in analogous fluorinated biphenyl systems (e.g., (2E)-3-(4-fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-prop-2-en-1-one) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHF) and detects impurities.

Advanced Research Questions

Q. How can computational modeling (e.g., Density Functional Theory) predict the mesomorphic behavior of this compound in liquid crystalline phases?

- Methodological Answer : DFT calculations optimize molecular geometry to assess dipole alignment and polarizability, which correlate with nematic or smectic phase stability. Molecular dynamics (MD) simulations incorporating Lennard-Jones potentials model intermolecular interactions in bulk phases. Validate predictions experimentally via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in thermal stability data obtained from DSC and TGA analyses?

- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., heating rates, sample encapsulation). Standardize protocols:

- Use inert atmosphere (N) for both techniques.

- Cross-reference decomposition onset temperatures (TGA) with phase transition enthalpies (DSC).

- Apply Kissinger analysis to DSC data to calculate activation energies, ensuring consistency with TGA-derived degradation kinetics .

Q. How does modifying the cyclohexyl substituent length (e.g., pentyl vs. propyl) affect the compound's phase transition temperatures?

- Methodological Answer : Systematic studies on homologs (e.g., 4-propylcyclohexyl analogs) reveal that longer alkyl chains (e.g., pentyl) enhance van der Waals interactions, raising clearing points (). Synthesize derivatives via analogous routes, then compare DSC thermograms. For example, trans-4-propylcyclohexyl analogs show reductions of ~15–20°C compared to pentyl derivatives .

Q. How can heterogeneous catalysis be optimized for scalable synthesis while minimizing fluorine displacement side reactions?

- Methodological Answer : Use Pd/C or Ni-based catalysts under mild conditions (e.g., 50°C, H pressure <5 bar) to preserve the fluoro substituent. Monitor reaction progress via in-situ IR spectroscopy to detect undesired defluorination. Post-synthesis, employ fluorophilic solid-phase extraction (e.g., FluoroFlash® columns) to remove byproducts .

Data Contradiction Analysis Framework

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Contradictions may stem from impurities or metastable polymorphs. Conduct:

- Phase Purity Analysis : Powder XRD to identify crystalline forms.

- Solubility Screening : Use standardized shake-flask methods (USP guidelines) across solvents (DMSO, NMP, acetone).

- Thermodynamic Modeling : Hansen solubility parameters predict solubility trends, which can be validated experimentally .

Interdisciplinary Applications

Q. What role does the fluorine substituent play in modulating biological activity, and how can this be evaluated?

- Methodological Answer : Fluorine’s electronegativity alters pharmacokinetics (e.g., membrane permeability). Assess via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.